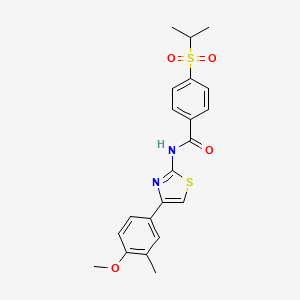

4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]-4-propan-2-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O4S2/c1-13(2)29(25,26)17-8-5-15(6-9-17)20(24)23-21-22-18(12-28-21)16-7-10-19(27-4)14(3)11-16/h5-13H,1-4H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWYQOFXDMMDNPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide, with CAS number 899968-11-7, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

The structural formula of the compound is represented as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 430.5 g/mol

| Property | Value |

|---|---|

| CAS Number | 899968-11-7 |

| Molecular Formula | CHNOS |

| Molecular Weight | 430.5 g/mol |

Antiviral Properties

Research indicates that compounds similar to this compound exhibit antiviral properties. Notably, derivatives of benzamide have shown efficacy against various viruses, including Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV), and Hepatitis C Virus (HCV).

A study highlighted the role of N-phenylbenzamide derivatives in increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits HBV replication. The compound's ability to enhance A3G levels suggests a mechanism through which it could exert antiviral effects .

Anticancer Activity

In addition to its antiviral properties, there is emerging evidence that this compound may possess anticancer activity. Compounds containing thiazole and sulfonamide moieties have been reported to inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Studies and Research Findings

- Antiviral Efficacy Against HBV :

- Cytotoxicity Assessments :

- Mechanistic Studies :

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds containing thiazole moieties exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation through various mechanisms, such as inducing apoptosis and disrupting cell cycle progression.

- Case Study : A study demonstrated that derivatives of thiazole could effectively inhibit the growth of several cancer cell lines, suggesting that the incorporation of the isopropylsulfonyl group may enhance this activity due to improved solubility and bioavailability .

Antiviral Properties

There is growing interest in the antiviral potential of thiazole derivatives, particularly against emerging viral threats such as coronaviruses.

- Case Study : Research on related compounds has shown promising results against Middle East Respiratory Syndrome Coronavirus (MERS-CoV), with some derivatives achieving IC50 values as low as 0.09 μM, indicating strong inhibitory activity . The structural similarities suggest that 4-(isopropylsulfonyl)-N-(4-(4-methoxy-3-methylphenyl)thiazol-2-yl)benzamide may also exhibit similar antiviral efficacy.

Inhibition of Protein Kinases

The compound's structure suggests potential as an inhibitor of specific protein kinases involved in various signaling pathways crucial for tumor growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally related benzamide-thiazole derivatives reported in the literature. Key distinctions lie in substituent effects on molecular interactions, physicochemical properties, and bioactivity.

Table 1: Structural and Functional Comparison

Key Findings :

Sulfonyl Group Variations :

- The isopropylsulfonyl group in the target compound may confer greater steric bulk and lipophilicity compared to dimethylsulfamoyl (Compound 50) or sulfamoyl (Compound 3d). This could enhance membrane permeability but reduce aqueous solubility .

- Halogenated sulfonyl analogs (e.g., Cl/Br in ) show tautomerism-dependent stability, whereas the isopropyl group likely minimizes such equilibria .

Thiazole Substitutions :

- The 4-methoxy-3-methylphenyl group on the thiazole ring contrasts with pyridinyl () or bromophenyl () substituents. Methoxy groups generally enhance solubility but may reduce metabolic stability compared to halogens .

The target compound’s isopropylsulfonyl group may favor interactions with hydrophobic binding pockets . Adjuvant-active compounds () share sulfonamide-thiazole scaffolds but require specific substituents (e.g., bromine) for NF-κB modulation. The target’s methoxy-methyl group may shift activity toward anti-inflammatory pathways .

Synthetic Routes :

- The target compound’s synthesis likely involves coupling of 4-(isopropylsulfonyl)benzoyl chloride with 4-(4-methoxy-3-methylphenyl)thiazol-2-amine, analogous to methods in (azidoethoxy triethyleneglycol coupling) and (click chemistry for triazoles) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.